2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide
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Overview
Description
2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide typically involves the reaction of 5-methoxy-2-methyl-1,3-benzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while hydrolysis can produce carboxylic acids and amines .
Scientific Research Applications
2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- N-Chloroacetyl-2,6-diethylphenylamine
- 2-Methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol
Uniqueness
2-Chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide stands out due to its specific substitution pattern on the benzothiazole ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(5-methoxy-2-methyl-1,3-benzothiazol-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-6-13-8-3-9(16-2)7(4-10(8)17-6)14-11(15)5-12/h3-4H,5H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLGQVMVOQSJNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2S1)NC(=O)CCl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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